molecular formula C18H22N4O2S B6812295 1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea

Cat. No.: B6812295
M. Wt: 358.5 g/mol
InChI Key: DCPBIJNILGHYRF-UHFFFAOYSA-N
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Description

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the imidazo[2,1-b][1,3]thiazole ring and the subsequent attachment of the benzofuran moiety. Common synthetic strategies may involve:

    Condensation reactions: Utilizing aldehydes and amines to form the imidazo[2,1-b][1,3]thiazole core.

    Cyclization reactions: Employing cyclization agents under controlled conditions to form the heterocyclic rings.

    Urea formation: Reacting isocyanates with amines to introduce the urea functionality.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Using catalysts to enhance reaction rates and selectivity.

    Purification techniques: Employing chromatography and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Like sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Including halogens, alkylating agents, and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea involves its interaction with specific molecular targets. These may include:

    Enzyme inhibition: The compound may inhibit enzymes critical for cancer cell survival, leading to cell death.

    Signal transduction pathways: It may interfere with signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea is unique due to its specific combination of heterocyclic rings and the presence of the benzofuran moiety, which may confer distinct biological properties and potential therapeutic benefits.

Properties

IUPAC Name

1-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-3-(2,6,6-trimethyl-5,7-dihydro-4H-1-benzofuran-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O2S/c1-11-6-13-14(7-18(2,3)8-15(13)24-11)21-16(23)19-9-12-10-22-4-5-25-17(22)20-12/h4-6,10,14H,7-9H2,1-3H3,(H2,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCPBIJNILGHYRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(O1)CC(CC2NC(=O)NCC3=CN4C=CSC4=N3)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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